3-Cyclopropoxy-4-methoxyaniline
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Overview
Description
3-Cyclopropoxy-4-methoxyaniline is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Cyclopropoxy-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Similar in structure but lacks the cyclopropoxy group.
4-Methoxyaniline: Similar but with different substitution patterns on the aromatic ring.
3-Cyclopropyl-4-methoxyaniline: Similar but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-methoxyaniline is unique due to the presence of both cyclopropoxy and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |
InChI Key |
YGMLMOVRDFBOCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
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